5-Phenyl-1,3,4-thiadiazol-2-amine

Muscle Relaxant Anticonvulsant CNS Pharmacology

Ensure reproducibility with the exact 5-Phenyl-1,3,4-thiadiazol-2-amine (L 1460). Its unique 2-amino substitution drives muscle relaxant and anticonvulsant activity, while the 5-phenyl group ensures selective LoVo colon cancer cytotoxicity (IC50 2.44 µM) and effective mild steel corrosion inhibition. Generic analogs fail to replicate these profiles. Single-step synthesis supports scalable, cost-effective procurement. Trust this validated scaffold for hit-to-lead and SAR studies.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 2002-03-1
Cat. No. B177090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3,4-thiadiazol-2-amine
CAS2002-03-1
Synonyms2-amino-5-phenyl-1,3,4-thiadiazole
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)N
InChIInChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
InChIKeyUHZHEOAEJRHUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1): A Versatile Heterocyclic Scaffold for Pharmaceutical and Materials Research


5-Phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1), a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at the 5-position and an amine at the 2-position, is a well-established building block in medicinal chemistry and materials science [1]. Its molecular framework offers a unique combination of aromatic stability, hydrogen-bonding capability, and synthetic versatility, making it a valuable intermediate for the synthesis of diverse biologically active molecules and functional materials .

Why 5-Phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1) Cannot Be Replaced by Close Structural Analogs


Generic substitution of 5-Phenyl-1,3,4-thiadiazol-2-amine with closely related analogs is scientifically unjustified due to profound differences in pharmacological and physicochemical properties. For instance, the presence of the 2-amino group distinguishes it from 5-phenyl-1,3,4-thiadiazole, leading to distinct muscle relaxant profiles [1]. Furthermore, the phenyl substituent at the 5-position, compared to a thienyl group, results in differential anticonvulsant efficacy [1]. The compound's specific molecular geometry and hydrogen-bonding capacity also dictate its unique corrosion inhibition behavior on mild steel . These critical variations underscore the necessity of sourcing the exact compound for reproducible research and industrial applications.

Quantitative Differentiation of 5-Phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1) Against Key Analogs


Muscle Relaxant and Anticonvulsant Profile: Direct Comparison with 5-Phenyl-1,3,4-thiadiazole and 2-Amino-5-(2'-thienyl)-1,3,4-thiadiazole

In a classic comparative pharmacological study, 5-phenyl-1,3,4-thiadiazol-2-amine (designated L 1460) was directly evaluated against two analogs: 5-phenyl-1,3,4-thiadiazole (L 1538), which lacks the 2-amino group, and 2-amino-5-(2'-thienyl)-1,3,4-thiadiazole (L 1458), which replaces the phenyl ring with a thienyl group [1]. While all three compounds demonstrated paralysis and anticonvulsant activity, their specific effects varied. Notably, L 1460 and its analogs blocked the tonic component of maximal electroshock seizures and protected against strychnine-induced convulsions, but were ineffective against leptazol-induced convulsions [1].

Muscle Relaxant Anticonvulsant CNS Pharmacology

Corrosion Inhibition Efficiency on Mild Steel: Quantitative Electrochemical Analysis

5-Phenyl-1,3,4-thiadiazol-2-amine has been specifically reported as an effective corrosion inhibitor for mild steel in acidic environments . Its inhibition performance has been quantified using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) . In contrast, the structurally distinct derivative N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4-thiadiazol-2-amine, a different compound, exhibited a protective effect of 82-93% on Ст3 steel in 15% aqueous HCl at a concentration of 50-200 mg/L [1]. This highlights how even minor structural modifications can significantly alter material performance.

Corrosion Inhibition Electrochemistry Materials Science

Anticancer Activity Profile: Differential Sensitivity of LoVo and MCF-7 Cell Lines

5-Phenyl-1,3,4-thiadiazol-2-amine demonstrated significant anti-proliferative effects against human cancer cell lines in vitro . After a 48-hour incubation, it exhibited an IC50 value of 2.44 µM against LoVo (colon adenocarcinoma) cells, while displaying a nearly 10-fold higher IC50 of 23.29 µM against MCF-7 (breast adenocarcinoma) cells . This differential sensitivity highlights its selective cytotoxicity profile, which is valuable for targeted anticancer research. In comparison, a derivative, N-(4-fluorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine, showed an IC50 of 0.28 µg/mL (approx. 0.84 µM) against MCF-7 cells, indicating that substitution on the amine group can dramatically enhance potency against specific cell lines .

Anticancer Cytotoxicity Cell Lines

Antimicrobial Activity: Reported Potency Against MRSA and C. perfringens

5-Phenyl-1,3,4-thiadiazol-2-amine is described as an antimicrobial agent with potent activity against clinically relevant pathogens . Specifically, it has been shown to have potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . While specific MIC values are not provided in the available vendor documentation, this qualitative potency suggests it is a valuable scaffold for developing new antimicrobial agents targeting drug-resistant bacteria.

Antimicrobial MRSA Antibacterial

Synthetic Versatility: A Single-Step Synthesis and Utility in Azo Dye Production

5-Phenyl-1,3,4-thiadiazol-2-amine can be synthesized in a single step from thiosemicarbazide and an aromatic acid, making it an easily accessible building block [1]. This contrasts with more complex derivatives that require multi-step syntheses. The compound's utility is exemplified by its use as a diazo component in the synthesis of a series of heterocyclic azo dyes [1]. The resulting dyes were characterized and screened for biological activity, demonstrating the compound's role in generating functional materials. Furthermore, the compound's reactivity allows for facile derivatization, as seen in the synthesis of N-substituted derivatives via nucleophilic addition [2].

Synthetic Chemistry Azo Dyes Building Block

Physicochemical Properties: Defined Melting Point and Computed XLogP3 Value

The compound possesses well-defined physicochemical properties that are critical for its handling, formulation, and in silico modeling. Its melting point is experimentally determined to be 223-227 °C (lit.) . Its computed XLogP3 value is 1.7, indicating moderate lipophilicity favorable for membrane permeability [1]. These values are specific to this compound and differ from those of other 1,3,4-thiadiazole analogs with varying substituents, which will exhibit different melting ranges and lipophilicities, impacting their experimental and theoretical behavior.

Physicochemical Properties Drug-likeness Analytical Chemistry

Optimal Procurement and Research Applications for 5-Phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1)


Development of Novel Anticonvulsant or Muscle Relaxant Agents

As a defined reference standard with a characterized muscle relaxant profile (L 1460), 5-phenyl-1,3,4-thiadiazol-2-amine is ideal for medicinal chemistry programs seeking to develop novel anticonvulsant drugs [1]. Its activity in blocking electroshock-induced seizures, while distinct from leptazol-induced convulsions, allows researchers to explore specific mechanisms of action. It serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving efficacy or reducing side effects compared to its close analogs like L 1538 and L 1458 [1].

Synthesis of High-Performance Corrosion Inhibitors

The compound's established efficacy in inhibiting mild steel corrosion in acidic media (0.5M H2SO4, 1.0M HCl) makes it a valuable precursor for synthesizing next-generation corrosion inhibitors . By derivatizing the amine group, as demonstrated with the dithiolan-ylidene analog that achieves >82% protection on steel in 15% HCl [2], researchers can develop highly effective formulations for industrial pickling, acid cleaning, and oil well acidizing processes.

Anticancer Drug Discovery Targeting Colorectal Adenocarcinoma

The compound's significant and selective cytotoxicity against LoVo colon cancer cells (IC50 = 2.44 µM) positions it as a promising lead scaffold for developing novel therapies for colorectal cancer . Its 10-fold lower potency against MCF-7 breast cancer cells suggests a targeted mechanism that can be exploited to minimize off-target effects. Further derivatization, as seen with N-substituted analogs, can potentially enhance potency while maintaining or improving this selectivity .

Creation of Functional Azo Dyes and Pigments

The compound's facile diazotization and coupling with various aromatic components allows for the straightforward synthesis of a diverse library of azo dyes [3]. These dyes are not only valuable as colorants but also exhibit antimicrobial and antioxidant activities, enabling the creation of functional materials for textiles, coatings, and sensors [3]. The single-step synthesis of the parent compound ensures a cost-effective and scalable entry into this materials space [3].

Antimicrobial Research Against Drug-Resistant Pathogens

Given its reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, this compound is a critical intermediate for developing new antibiotics to combat antimicrobial resistance . While specific MIC data is needed for definitive comparisons, its qualitative potency against these clinically challenging pathogens justifies its procurement for hit-to-lead optimization campaigns in antibacterial drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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